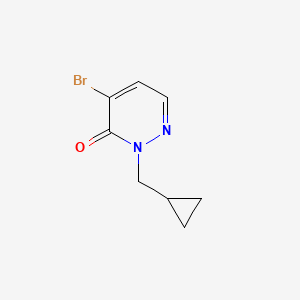

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-bromo-2-(cyclopropylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRKJXORHCVOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the following steps:

Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyridazinone derivative with cyclopropylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of pyridazine compounds, including 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one, exhibit significant biological activities such as:

- Anti-inflammatory Properties : Compounds similar to this pyridazine derivative have shown the ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation.

- Antimicrobial Activity : The structural attributes of pyridazines often correlate with notable antimicrobial effects, making them candidates for further exploration in drug discovery aimed at combating infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications to the pyridazine core can significantly alter biological activity. For instance, the introduction of various substituents can enhance binding affinity to specific targets, thereby improving efficacy against diseases like cancer and inflammatory disorders .

Synthesis and Characterization

The synthesis of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can be achieved through several methods, including cycloaddition reactions and other organic transformations. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of pyridazine derivatives, including 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one. In vitro assays demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines in activated immune cells, indicating their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one with analogous pyridazinones and related heterocycles, focusing on substituents, molecular properties, and functional

Key Structural and Functional Differences

Substituent Effects :

- The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to methyl or benzyl substituents (e.g., 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one). This could reduce metabolic degradation in biological systems .

- Halogenated aryl groups (e.g., 4'-chlorophenyl in Example 5.17 ) enhance electrophilicity, favoring nucleophilic substitution reactions, whereas the cyclopropane ring may stabilize radical intermediates .

Compounds like 4-Bromo-1-methylpyridin-2(1H)-one exhibit high similarity (0.93) but lack the pyridazinone ring, altering hydrogen-bonding capacity .

Synthetic and Safety Considerations: Brominated pyridazinones with aryl groups (e.g., Example 5.17 ) are synthesized via patented routes, suggesting industrial relevance. Safety data for 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one highlight respiratory and dermal irritation risks, consistent with brominated heterocycles .

Biological Activity

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a member of the pyridazinone family, characterized by a bromine atom at the 4-position and a cyclopropylmethyl group at the 2-position. This compound has garnered attention due to its diverse biological activities, making it a potential candidate for therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 229.07 g/mol

- CAS Number : 1934474-98-2

The biological activity of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is primarily attributed to its ability to interact with various molecular targets. The unique structural features, including the bromine atom and cyclopropylmethyl group, enhance its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways .

Antimicrobial Properties

Preliminary studies suggest that pyridazinones, including 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one, exhibit significant antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with acute myeloid leukemia (AML). The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Study on AML Cell Lines

A recent study screened small molecules for their ability to stimulate differentiation in AML cell lines. Among the tested compounds, derivatives of pyridazinones demonstrated promising results in promoting differentiation and reducing cell viability in malignant cells .

| Compound | Activity | Mechanism |

|---|---|---|

| 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one | Induces apoptosis | Modulates signaling pathways |

Pharmacokinetic Profile

Pharmacokinetic assessments reveal that 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one exhibits moderate clearance rates and acceptable plasma protein binding characteristics. These properties are crucial for determining the compound's suitability for therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylphenol | Brominated phenol | Antimicrobial |

| 4-Bromophenyl ether | Brominated ether | Varies |

| 4-Bromophenylacetic acid | Brominated acetic acid | Anti-inflammatory |

The comparison highlights the unique structural attributes of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one, which may confer distinct biological activities compared to other brominated compounds.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one?

Methodological Answer:

The synthesis typically involves cyclopropane ring introduction via alkylation of a pyridazinone precursor. For example:

Bromination : Start with 2-(cyclopropylmethyl)pyridazin-3(2H)-one and use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to achieve regioselective bromination at the 4-position .

Purification : Post-reaction, isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC or GC analysis .

Key Validation : Single-crystal X-ray diffraction (as in ) is critical for structural confirmation, especially to resolve positional isomerism risks .

Advanced: How to address stereochemical challenges in derivatives of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one?

Methodological Answer:

Stereochemical control is critical when synthesizing chiral analogs (e.g., piperidine-substituted derivatives, as in ):

Chiral Auxiliaries : Use enantiopure starting materials like (3R,5R)-1-methyl-5-phenylpiperidin-3-amine to direct stereochemistry during coupling reactions.

Enantioselective Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to retain configuration during C–N bond formation .

Validation : Circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (>98%) .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

Combine orthogonal methods:

HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm. Purity thresholds >97% are typical for research-grade material .

GC-MS : For volatile byproducts (e.g., residual cyclopropane derivatives), employ a DB-5 column with electron ionization (EI) detection .

Elemental Analysis : Confirm stoichiometry (C, H, N, Br) within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in bromination efficiency across different batches?

Methodological Answer:

Contradictions in bromination yields (e.g., 70% vs. 90%) may arise from:

Solvent Effects : Compare DMF (high polarity, favors electrophilic attack) vs. dichloromethane (low polarity, slower kinetics).

Temperature Control : Ensure strict maintenance of 0–5°C to suppress side reactions (e.g., dibromination) .

Catalyst Screening : Test Lewis acids like FeCl₃ to enhance regioselectivity.

Data Cross-Validation : Use ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1650 cm⁻¹) to confirm product identity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

4-Bromo derivatives pose risks due to bromine’s reactivity:

PPE : Wear nitrile gloves, goggles, and lab coats.

Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal .

Advanced: How to design pyridazinone derivatives for antiviral activity studies?

Methodological Answer:

Based on ’s antiviral scaffold:

Functionalization : Introduce fluorophenyl or methylbenzyl groups at the 5-position via Suzuki-Miyaura coupling.

Bioactivity Assays :

- In Vitro : Measure IC₅₀ against RNA viruses (e.g., influenza A) using plaque reduction assays.

- Docking Studies : Use AutoDock Vina to predict binding affinity to viral neuraminidase (PDB: 3TI6) .

SAR Analysis : Correlate electron-withdrawing groups (e.g., Br) with enhanced binding to hydrophobic pockets .

Basic: How to optimize reaction conditions for cyclopropane ring stability?

Methodological Answer:

Cyclopropane rings are prone to ring-opening under acidic/basic conditions:

pH Control : Maintain neutral conditions (pH 6–8) during synthesis.

Solvent Choice : Use aprotic solvents (e.g., THF) to minimize nucleophilic attack.

Stability Testing : Monitor degradation via ¹³C NMR; cyclopropane carbons appear at δ 8–12 ppm .

Advanced: What strategies mitigate aggregation issues in crystallography studies?

Methodological Answer:

For single-crystal growth (as in ):

Solvent Layering : Diffuse hexane into a saturated DCM solution.

Temperature Gradients : Slowly cool from 40°C to 4°C over 48 hours.

Additives : Add 1% ethyl acetate to reduce π-π stacking interference .

Basic: How to distinguish positional isomers in pyridazinone derivatives?

Methodological Answer:

Use spectroscopic fingerprints:

¹H NMR : Isomeric 4-bromo vs. 5-bromo derivatives show distinct splitting patterns (e.g., 4-Bromo: J = 8.5 Hz for adjacent protons).

IR : C=O stretches shift by ~15 cm⁻¹ due to bromine’s electron-withdrawing effect .

Advanced: What computational methods predict metabolic pathways of brominated pyridazinones?

Methodological Answer:

ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites.

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify reactive sites (e.g., bromine for glutathione conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.